Dansyl chloride
Description
Historical Context and Evolution of Dansyl Chloride as a Research Probe
The application of this compound as a research probe has a notable history, particularly in the realm of protein and amino acid analysis. Its introduction provided a sensitive method for labeling amino acids and the N-terminus of peptides, which was crucial for early protein sequencing efforts wikipedia.orgmedchemexpress.commdpi.com. The development of methods utilizing this compound, such as those involving hydrolysis and subsequent identification of dansyl amino acids by techniques like thin-layer chromatography, marked a significant advancement in the ability to determine amino acid sequences from small amounts of peptides taylorandfrancis.comresearchgate.net.
Over time, the understanding and application of this compound evolved beyond simple labeling for sequencing. Researchers recognized the environment-sensitive fluorescence of dansyl derivatives, which opened avenues for biophysical studies, including investigations into protein folding and dynamics chemicalbook.comzhscience.comwikipedia.org. The ability of dansyl conjugates to participate in fluorescence resonance energy transfer (FRET) with intrinsic protein fluorophores like tryptophan further expanded its utility in probing molecular distances and conformational changes wikipedia.orgthieme-connect.comnih.gov. The synthesis of this compound itself has also seen improvements over time, leading to higher yields of this important fluorophore thieme-connect.com.
Significance of this compound in Modern Analytical and Biochemical Science
This compound holds significant importance in modern analytical and biochemical science primarily due to its fluorescent properties and reactivity. As a fluorogenic reagent, it allows for the introduction of a fluorescent label into molecules that are not intrinsically fluorescent, enabling their detection and analysis with high sensitivity ontosight.aiunomaha.edu. This is particularly valuable in techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, where dansylation can enhance detection sensitivity and improve chromatographic separation of amino compounds, including amino acids, peptides, and biogenic amines ontosight.aichemicalbook.comnih.govresearchgate.net.
In biochemical research, this compound is widely used for labeling proteins and peptides, facilitating studies on protein structure, dynamics, and interactions wikipedia.orgmedchemexpress.commdpi.comchemimpex.com. Its ability to covalently modify amino groups allows researchers to track labeled biomolecules in various biological processes, including cellular uptake and localization chemimpex.com. The environment-sensitive fluorescence of dansyl derivatives provides insights into the polarity of the microenvironment surrounding the label, offering valuable information about conformational changes or binding events chemicalbook.comzhscience.com. Furthermore, this compound serves as a precursor for synthesizing other dansyl derivatives with tailored properties for specific research applications chemicalbook.com.
Scope and Objectives of this compound Research
The scope of research involving this compound is broad, spanning various areas within chemistry and biochemistry. Its primary application lies in the derivatization of molecules containing reactive functional groups, predominantly amines, to render them fluorescent for detection and analysis ontosight.ai. This includes the labeling of amino acids, peptides, proteins, and biogenic amines for quantification, sequencing, and structural studies ontosight.aiwikipedia.orgmedchemexpress.comnih.govresearchgate.net.
Objectives in this compound research often include:
Developing highly sensitive analytical methods for detecting and quantifying target molecules through fluorescent labeling unomaha.edunih.govresearchgate.net.
Utilizing the environment-sensitive fluorescence of dansyl derivatives to probe the structure, dynamics, and conformational changes of biomolecules, particularly proteins chemicalbook.comwikipedia.orgmdpi.com.
Investigating molecular interactions, such as protein-ligand binding or protein-protein interactions, by strategically placing dansyl labels wikipedia.orgnih.gov.
Synthesizing novel dansyl derivatives with enhanced or altered fluorescent properties or reactivity for specific applications, such as targeted labeling or sensing chemicalbook.commdpi.comresearchgate.net.
Applying dansyl labeling in diverse research areas, including metabolomics, lipidomics, exposome, synthetic intermediates, and environmental analysis chemimpex.comisotope.comnih.govacs.org.
Research also focuses on optimizing dansylation conditions for different types of molecules and matrices, as well as exploring its application in advanced analytical techniques like mass spectrometry and capillary zone electrophoresis unomaha.edunih.govresearchgate.netnih.govacs.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonyl chloride | |
|---|---|---|
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InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3 | |
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InChI Key |
XPDXVDYUQZHFPV-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
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Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID2060543 | |
| Record name | 5-(Dimethylamino)-1-naphthalenesulfonyl chloride | |
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Molecular Weight |
269.75 g/mol | |
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Physical Description |
Yellow-orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
| Record name | Dansyl chloride | |
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CAS No. |
605-65-2 | |
| Record name | Dansyl chloride | |
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| Record name | Dansyl chloride | |
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| Record name | Dansyl chloride | |
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| Record name | 1-Naphthalenesulfonyl chloride, 5-(dimethylamino)- | |
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| Record name | 5-(Dimethylamino)-1-naphthalenesulfonyl chloride | |
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| Record name | 5-dimethylaminonaphthalene-1-sulphonyl chloride | |
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| Record name | DANSYL CHLORIDE | |
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Chemical Reactivity and Derivatization Mechanisms of Dansyl Chloride
Reaction with Primary and Secondary Amines
Dansyl chloride readily reacts with primary and secondary amines through a nucleophilic substitution reaction. This reaction is highly utilized for labeling amino acids, peptides, and proteins due to its speed and the stable, fluorescent products formed wikipedia.orgscbt.comspringernature.com.
Sulfonamide Adduct Formation and Stability
The reaction between this compound and primary or secondary amines results in the formation of stable sulfonamide adducts wikipedia.orgscbt.com. The mechanism involves the nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, followed by the elimination of a chloride ion. The resulting sulfonamide bond is generally resistant to acid hydrolysis, which is advantageous for applications like protein sequencing where subsequent acid hydrolysis steps are involved . The stability of these sulfonamide adducts contributes to the reliability of this compound as a labeling reagent for analytical purposes researchgate.netoup.com.
The general reaction can be represented as:
R-NH₂ + Dansyl-Cl → R-NH-Dansyl + HCl (for primary amines)
R₁R₂N-H + Dansyl-Cl → R₁R₂N-Dansyl + HCl (for secondary amines)
The formation of HCl during the reaction necessitates the presence of a base to neutralize the acid and drive the reaction to completion.
Kinetic Studies of Dansylation Reactions
Kinetic studies of dansylation reactions reveal the factors influencing the reaction rate and efficiency. The reaction rate is significantly affected by pH, temperature, and the presence of organic solvents acs.orgmdpi.comresearchgate.net. Optimal conditions for the reaction with primary amines are typically found at high pH values, around 9.5, in non-primary amine buffers mdpi.com. The reaction is generally rapid, often completing within minutes under optimized conditions rsc.org. However, prolonged reaction times can sometimes lead to a decrease in fluorescence intensity rsc.org.
Research has shown that the dansylation of aromatic primary amines can proceed faster than that of other functional groups like carboxylic acids researchgate.net. The reaction time required for optimal derivatization can vary depending on the specific amine being labeled and the reaction conditions employed nih.gov. For example, in one study, optimal derivatization efficiency for dipeptides was achieved at 75 minutes at 4 °C, which was found to be more efficient than traditional higher temperatures nih.gov.
Reactivity with Other Functional Groups
While primary and secondary amines are the most reactive functional groups with this compound, it can also react with other nucleophilic species, albeit typically less rapidly wikipedia.org.
Phenols and Alcohols
This compound can react with phenols and, less readily, with alcohols wikipedia.org. The reaction with phenols is more facile than with alcohols due to the higher acidity of phenols, leading to a greater concentration of the more nucleophilic phenoxide anion. The reaction with alcohols is generally slow . However, derivatization of alcohols can be enhanced by using catalysts such as 4-(dimethylamino)pyridine (DMAP) in appropriate solvents and elevated temperatures nih.govresearchgate.net. This reaction forms fluorescent sulfonate esters.
The general reaction with phenols can be represented as:
Ar-OH + Dansyl-Cl → Ar-O-Dansyl + HCl
And with alcohols:
R-OH + Dansyl-Cl → R-O-Dansyl + HCl
A modified dansylation method using DMAP catalysis has been developed to improve the mass spectral sensitivity of unactivated alcohols, achieving high yields (e.g., 96% for cholesterol) under optimized conditions nih.govresearchgate.net.
Carboxylic Acid Functional Groups
This compound can react with carboxylic acid groups, although this reaction is generally slower and requires specific conditions, typically strongly alkaline buffers researchgate.netresearchgate.net. The mechanism involves the nucleophilic attack of the carboxylate anion on the sulfonyl sulfur, forming a mixed anhydride (B1165640) intermediate, which can then decompose. While the reaction can occur, it is less efficient and slower compared to the reaction with amines researchgate.net.
The general reaction can be represented as:
R-COOH + Dansyl-Cl → R-COO-Dansyl + HCl
Research has shown that the dansylation of aromatic and aliphatic carboxylic acids can be accomplished in strongly alkaline buffers, such as 1 M Na₂CO₃ buffer at pH 11 researchgate.net. However, the derivatization of biogenic amines is significantly faster than that of carboxylic compounds researchgate.net.
Spectroscopic Properties and Advanced Characterization of Dansyl Derivatives
Fluorescence Characteristics of Dansyl Sulfonamide Adducts
The fluorescence of dansyl derivatives is characterized by several key parameters, including their excitation and emission maxima, quantum yields, and sensitivity to the local environment.
Excitation and Emission Maxima
Dansyl sulfonamide adducts typically exhibit broad excitation and emission spectra. The exact wavelengths of the maxima are influenced by the specific amine that has been derivatized and the polarity of the solvent. For instance, dansyl glycine (B1666218), when dissolved in dioxane, has an excitation peak at 334 nm and an emission peak at 495 nm. aatbio.com In a different environment, the excitation maximum for a dansyl derivative was observed at 340 nm, with an emission maximum around 530-535 nm. nih.govsemanticscholar.org A generalized spectrum for dansyl itself shows an excitation peak at 335 nm and an emission peak at 518 nm. aatbio.comaatbio.com
The significant difference between the excitation and emission wavelengths, known as the Stokes shift, is a characteristic feature of dansyl derivatives. aatbio.comchemicalbook.com For example, dansyl glycine in dioxane exhibits a large Stokes' shift of 161 nm. aatbio.com
| Dansyl Derivative | Solvent/Environment | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |
|---|---|---|---|---|
| Dansyl Glycine | Dioxane | 334 | 495 | aatbio.com |
| Dansyl Derivative 1 | Ethanol (B145695) | 340 | 530 | nih.govsemanticscholar.org |
| Dansyl Derivative 2 | Ethanol | 340 | 535 | nih.govsemanticscholar.org |
| Dansyl | Not Specified | 335 | 518 | aatbio.comaatbio.com |
Fluorescence Quantum Yields
The fluorescence quantum yield of dansyl derivatives, which is the ratio of photons emitted to photons absorbed, is highly dependent on the polarity of their environment. aatbio.comaatbio.com In a nonpolar solvent like dioxane, dansyl glycine exhibits a high quantum yield of 0.66. omlc.org However, in a polar solvent such as water, the quantum yield drops significantly to a range of 0.065 to 0.07. omlc.org This dramatic change highlights the sensitivity of the dansyl fluorophore to its surroundings.
| Solvent | Quantum Yield | Reference |
|---|---|---|
| Dioxane | 0.66 | omlc.org |
| Water | 0.07 | omlc.org |
| Water | 0.065 | omlc.org |
Environmental Sensitivity of Dansyl Fluorescence
The fluorescence of dansyl sulfonamide adducts is exceptionally sensitive to the polarity of their immediate environment. aatbio.comchemicalbook.com When a dansyl-labeled molecule moves from a polar (aqueous) environment to a nonpolar (hydrophobic) one, such as binding to a protein or entering a membrane, its fluorescence intensity often increases, and the emission maximum shifts to a shorter wavelength (a blue shift). aatbio.comaatbio.com This solvatochromic effect is a powerful tool for studying biological processes like protein folding and ligand binding. chemicalbook.comwikipedia.org The addition of alpha-cyclodextrin (B1665218) can also enhance the fluorescence of these adducts. chemicalbook.com
Fluorescence Quenching Mechanisms
The fluorescence of dansyl derivatives can be diminished or "quenched" through various mechanisms. Quenching can occur through processes such as photoinduced electron transfer (PET) and interactions with free radicals.
Electron Transfer: In photoinduced electron transfer, an excited fluorophore transfers an electron to a nearby acceptor molecule, leading to non-radiative relaxation. researchgate.netnih.gov This process is highly dependent on the distance and orientation between the fluorophore and the quencher.
Free Radicals: Free radicals, which possess an unpaired electron, are potent quenchers of fluorescence. nih.gov The presence of a free radical can lead to a reduction in the fluorescence intensity of a nearby dansyl group. nih.govsemanticscholar.org For instance, the oxidation of certain dansyl derivatives can generate free radicals, which in turn quenches their fluorescence. nih.govsemanticscholar.org This phenomenon has been utilized to create "pro-fluorescent" molecules that become fluorescent only after the radical is scavenged. nih.gov
UV-Visible Spectroscopy of Dansyl Derivatives
In addition to their fluorescence properties, dansyl derivatives also absorb light in the ultraviolet-visible (UV-Vis) range.
Absorption Maxima and Broadness
Dansyl derivatives typically exhibit broad absorption bands in the near-UV region, generally between 310 nm and 350 nm. wikipedia.org The exact position of the absorption maximum can vary depending on the specific derivative and the solvent. For example, two different dansyl derivatives in ethanol showed absorption maxima at 346 nm and 340 nm, respectively. nih.govsemanticscholar.org In some cases, multiple absorption bands are observed, with one in the 340-346 nm range and another at a shorter wavelength, such as 254-262 nm. nih.govsemanticscholar.org Studies have also reported absorption maxima for dansyl derivatives at 218 nm and 254 nm. researchgate.net The broadness of the absorption peak means that measurements are not overly sensitive to minor wavelength calibration errors in the spectrophotometer. wikipedia.org
Extinction Coefficients and Their Application in Concentration Determination
The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for dansyl derivatives. It finds significant application in the quantitative analysis of labeled molecules, allowing for the precise determination of concentration in a solution. The Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length) provides the basis for these calculations.
Various extinction coefficient values have been reported for dansyl chloride and its derivatives, and the specific value used often depends on the application. mdpi.comnih.gov For instance, some values are employed to estimate the degree of success in conjugating the dye to a protein, while others are used to determine the exact concentration of a stock solution. mdpi.comnih.gov The absorption value for these determinations is consistently taken at the absorption maximum, which typically appears as a broad peak between 310 nm and 350 nm. mdpi.com This broadness makes the measurement less sensitive to minor wavelength miscalibrations of the spectrophotometer. mdpi.com
The environment surrounding the dansyl group can influence its spectroscopic properties, including the extinction coefficient. However, derivatives like dansyl amide show absorption and fluorescence characteristics similar to the parent this compound. mdpi.com More exotic derivatives, on the other hand, may exhibit significantly different extinction coefficients. mdpi.comnih.gov
Reported values for dansyl derivatives vary based on the specific compound and the solvent conditions. For example, a molar extinction coefficient of 3,300 M⁻¹cm⁻¹ is a commonly cited value for this compound. researchgate.net Research by Chen (1968) established a value of 4,300 M⁻¹cm⁻¹ at 338.5 nm for dansyl glycine. nih.govuantwerpen.be
Below is an interactive data table summarizing various reported extinction coefficients for dansyl derivatives.
Mass Spectrometry (MS) Applications in Dansyl-Labeled Molecules
This compound is a widely utilized derivatizing agent in mass spectrometry for the analysis of a broad range of molecules. mdpi.comnih.gov The covalent attachment of the dansyl group to analytes containing primary and secondary amines, phenols, and even unactivated alcohols significantly improves their detection and quantification capabilities in various MS-based workflows. mdpi.comresearchgate.netnih.gov
Enhanced Ionization Characteristics for LC-MS Analysis
A primary advantage of dansylation in liquid chromatography-mass spectrometry (LC-MS) is the substantial enhancement of ionization efficiency, particularly in positive mode electrospray ionization (ESI). mdpi.comnih.gov Many biologically relevant molecules, such as amino acids, metabolites, and steroids, are polar or ionic and exhibit poor retention on standard reversed-phase columns and/or ionize poorly. acs.org Dansylation addresses these issues by introducing the hydrophobic 5-(dimethylamino)naphthalene moiety. nih.govnih.gov
This moiety serves two key functions. First, it increases the hydrophobicity of the analyte, improving chromatographic separation on reversed-phase columns. acs.org Second, and more importantly, the tertiary amine group of the dansyl tag is readily protonated in the acidic mobile phases commonly used in LC-MS. nih.gov This pre-charged state dramatically improves the analyte's response in positive ion mode ESI, leading to significant signal enhancement—often by one to three orders of magnitude compared to their underivatized forms. acs.orgresearchgate.net This increased sensitivity allows for the detection and quantification of analytes at very low concentrations, such as picogram-per-milliliter levels in biological matrices. nih.gov
High-Resolution Mass Spectrometry for Identification and Quantification
The combination of dansyl labeling with high-resolution mass spectrometry (HRMS), such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS), provides a powerful platform for the accurate identification and quantification of molecules in complex mixtures. acs.orgresearchgate.net A particularly effective strategy involves differential isotope labeling, using both the natural isotope (¹²C) and a stable isotope-enriched (¹³C) version of this compound. acs.orgnih.gov
In this approach, a control or pooled sample is labeled with the ¹³C-dansyl reagent, while individual samples are labeled with the ¹²C-dansyl reagent. acs.orgnih.gov The samples are then mixed and analyzed by LC-HRMS. The ¹²C- and ¹³C-labeled versions of the same metabolite are chemically identical and co-elute from the chromatography column. acs.orgresearchgate.net They appear in the mass spectrum as a pair of peaks with a characteristic mass difference. The high mass accuracy of HRMS allows for the confident identification of these peak pairs. The ratio of the peak intensities provides precise and accurate relative quantification of the metabolite between the samples. acs.orgnih.gov This method has been successfully applied to quantitative metabolome profiling, enabling the detection of hundreds of metabolites in biological samples like urine in a single analysis. acs.orgresearchgate.net
Native Mass Spectrometry and Ion Mobility Mass Spectrometry for Protein Studies
By labeling proteins under different conditions or in different functional states, researchers can use native MS to quantify the degree of labeling and map modification sites. This provides insights into protein conformation and protein-protein or protein-cofactor interactions. mdpi.com Ion mobility, which separates ions based on their size, shape, and charge, adds another dimension to the analysis. By measuring the collision cross-section (CCS) of dansyl-labeled proteins, it is possible to monitor conformational changes induced by labeling or by interactions with other molecules. mdpi.com Studies on model proteins like myoglobin (B1173299) and alcohol dehydrogenase have demonstrated the utility of this compound as a covalent probe for investigating protein structure and dynamics using these advanced mass spectrometry techniques. mdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental analytical techniques used for the structural elucidation of organic compounds, including dansyl derivatives. nih.govarcjournals.org These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of newly synthesized dansyl derivatives in solution. nih.gov ¹H-NMR spectra provide information on the number and type of hydrogen atoms, with characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, the methyl protons of the dimethylamino group, and any protons on the derivatized moiety. nih.gov For example, in two newly synthesized derivatives, the methyl group signals were observed around 2.80–2.93 ppm, while the N-H proton signal appeared between 7.38 and 7.73 ppm. nih.gov ¹³C-NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. nih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between different atoms, confirming the final structure of the dansyl-labeled molecule. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. arcjournals.org In the characterization of dansyl derivatives, IR spectra show expected absorption bands that confirm the structure. Key characteristic bands include those for the sulfonyl (SO₂) group, which typically appear around 1150 cm⁻¹. nih.gov Other identifiable bands include those for amino groups (N-H stretching between 3400–3100 cm⁻¹), aromatic C-H bonds (3100–3000 cm⁻¹), and methyl groups (3000–2900 cm⁻¹). nih.gov The presence and position of these bands provide rapid confirmation of the successful synthesis and structural integrity of dansyl derivatives. nih.gov
Applications of Dansyl Chloride in Biomolecular Research
Protein and Peptide Labeling and Analysis
Dansyl chloride is frequently employed for fluorescent labeling of proteins and peptides. sigmaaldrich.com This labeling is instrumental in various analytical methods, especially those involving chromatography. cogershop.comfishersci.ca
Covalent Probing of Protein Structure and Dynamics
This compound can serve as a covalent probe to investigate the structure and dynamics of proteins, even under native conditions. mdpi.comosti.gov The small size and rapid reaction kinetics of this compound are advantageous for these studies. mdpi.comresearchgate.net
Impact on Protein Fold and Stability
Studies have investigated the effect of dansylation on protein fold and stability. For instance, research using model proteins like myoglobin (B1173299) and alcohol dehydrogenase has shown that the introduction of several dansyl moieties has a negligible effect on their native-like conformation or structural stability. mdpi.comresearchgate.net This suggests that dansyl labeling can be a mild method for probing protein structure without causing significant denaturation. mdpi.comresearchgate.net
Investigation of Protein-Protein and Protein-Cofactor Interactions
This compound labeling can be applied to study protein-protein and protein-cofactor interactions. By labeling solvent-accessible lysine (B10760008) residues, researchers can use techniques like native mass spectrometry and peptide-level mass spectrometry to identify protein-protein interaction interfaces, as unlabeled lysine residues are expected at these sites. mdpi.com This approach can also help identify ligand-binding sites where dansyl labeling might interfere with ligand binding. mdpi.com Conformational changes that expose or hide lysine residues can also be investigated using this labeling technique. mdpi.com
N-Terminal Amino Acid Identification and Protein Sequencing
This compound has a long history of use in identifying the N-terminal amino acids of peptides and proteins. wikipedia.orgquora.comnih.govthermofisher.com The reagent reacts with the free alpha-amino group at the N-terminus. nih.govnih.gov Following labeling, the protein or peptide is typically subjected to acid hydrolysis, which cleaves the peptide bonds but leaves the dansyl group attached to the N-terminal amino acid. nih.govnih.govuhcl.edu The highly fluorescent dansyl-labeled amino acid can then be separated and identified using chromatographic techniques, such as thin-layer chromatography or high-performance liquid chromatography (HPLC). thermofisher.comnih.govuhcl.edu This method is particularly sensitive for N-terminal amino acid analysis. nih.gov
Lysine Residue Labeling and its Efficacy in Structural Studies
This compound reacts preferentially and rapidly with primary amines, including the epsilon-amino groups of lysine residues. mdpi.comresearchgate.net Labeling solvent-accessible lysine residues with this compound is a common application. mdpi.comresearchgate.net This specific labeling, in conjunction with techniques like native mass spectrometry and ion mobility mass spectrometry, can provide insights into protein structure and dynamics. mdpi.comresearchgate.net While this compound can react with other nucleophilic groups under certain conditions, its reactivity with primary amines makes it a useful probe for lysine residues. rsc.org
Conjugation to Enzymes (e.g., Chymotrypsin (B1334515), Ovalbumin)
This compound has been used to label enzymes such as alpha-chymotrypsin and ovalbumin. medchemexpress.comfishersci.ca This conjugation allows for the study of these proteins, including their structure and the reactivity of their amino and other reactive groups. medchemexpress.comfishersci.ca The degree of labeling in proteins like chymotrypsin and ovalbumin can be determined using techniques that utilize the extinction coefficient of dansyl derivatives. wikipedia.orgfishersci.ca
Table 1: Extinction Coefficients of Dansyl Derivatives
| Derivative | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent/Conditions | Wavelength (nm) | Use |
| This compound | 4350 | Bicarbonate buffer | ~315 | Determine degree of labeling in proteins |
| This compound | 4550 | Water | 312 | Determine precise stock concentration |
| Dansyl amide | 4050 | 60% ethanol (B145695) | 329 | Similar absorption/fluorescence to DnsCl |
| This compound | 4000 | Not specified | 310-350 | General use for DNSC-protein conjugates |
Amino Acid Analysis and Quantification
This compound is a widely used reagent for the derivatization of amino acids, reacting readily with their primary and secondary amino groups to form fluorescent derivatives sigmaaldrich.comresearchgate.net. This derivatization is particularly beneficial for the quantitative analysis of amino acids in complex biological and environmental samples mdpi.comnih.govresearchgate.netspringernature.com.
Pre-column Derivatization for HPLC and LC-MS
Pre-column derivatization with this compound is a common strategy in HPLC and LC-MS for amino acid analysis sigmaaldrich.comnih.govactascientific.com. This process involves reacting the amino acids with this compound before they are introduced into the chromatographic column sigmaaldrich.comactascientific.com. The resulting dansyl amino acid derivatives are typically more hydrophobic than the underivatized amino acids, which improves their retention and separation on reversed-phase HPLC columns mdpi.comnih.gov. The fluorescence of the dansyl group allows for sensitive detection using fluorescence detectors, while the increased molecular weight and improved ionization characteristics make the derivatives suitable for LC-MS analysis sigmaaldrich.comnih.govmdpi.com.
The dansylation reaction is typically carried out in an aqueous-organic mixture, often at an alkaline pH (e.g., pH 9.5-10) researchgate.net. Various reaction conditions have been reported, including incubation at 60°C for 60 minutes or at 38°C for 90-120 minutes researchgate.net. The reaction is generally simple and robust nih.gov. After derivatization, the fluorescent derivatives can be analyzed by reversed-phase HPLC sigmaaldrich.comsigmaaldrich.com. For LC-MS analysis, dansyl derivatives are also suitable and can exhibit enhanced signal in positive mode electrospray ionization due to the tertiary amine group sigmaaldrich.comnih.gov.
Detection of Neuroactive Amino Acids in Biological Samples
This compound derivatization has been applied to the determination of neuroactive amino acids in biological samples, such as rat brain tissue and rabbit plasma nih.govresearchgate.netresearchgate.net. A method involving pre-column derivatization with this compound allowed for the separation and simultaneous measurement of several biologically important amino acids, including taurine, aspartate, glutamate, glycine (B1666218), alanine, and gamma-aminobutyric acid (GABA), using isocratic HPLC with UV detection nih.govresearchgate.net. This method demonstrated good reproducibility and reliability, with standard curves, recovery, analytical precision, and detection limits determined for each neuroactive amino acid nih.govresearchgate.net. The assay was capable of separating 12 amino acids in a single run within 35 minutes nih.govresearchgate.net.
Analysis of Non-Protein Amino Acids (e.g., BMAA)
This compound is also used for the analysis of non-protein amino acids (NPAAs), such as β-methylamino-L-alanine (BMAA) researchgate.netntu.edu.sgnih.gov. BMAA is a neurotoxic NPAA that has been linked to neurodegenerative diseases ntu.edu.sgnih.govdiva-portal.org. Accurate detection and quantification of BMAA and its isomers in biological and environmental samples are crucial ntu.edu.sgnih.gov. Dansyl derivatization, followed by techniques like UPLC-MS/MS, has been employed for the unambiguous determination of BMAA and its isomers researchgate.net. Derivatization of NPAAs like BMAA is important for improving chromatographic retention and resolution, as well as enhancing ionization in mass spectrometry ntu.edu.sg. While other derivatization reagents are also used for BMAA analysis, this compound is among those employed ntu.edu.sgnih.govnih.gov.
Analysis of Biogenic Amines and Polyamines
This compound is a frequently used derivatizing agent for the analysis of biogenic amines and polyamines researchgate.netwho.intoup.com. These compounds are low-molecular-weight nitrogenous substances that play important physiological roles and can be found in various matrices, including food and biological fluids mdpi.comresearchgate.netwho.intresearchgate.net.
Derivatization for HPLC-UV/FD and CZE-UV
This compound reacts with the primary and secondary amino groups present in biogenic amines and polyamines, yielding fluorescent and UV-detectable derivatives mdpi.comresearchgate.netoup.comspringernature.com. This derivatization step is essential for their analysis using techniques like HPLC coupled with UV or fluorescence detection (HPLC-UV/FD) and capillary zone electrophoresis with UV detection (CZE-UV) researchgate.netoup.com.
This compound derivatization is particularly well-suited for the separation and quantitation of polyamines by chromatographic techniques, providing a high fluorescence yield springernature.com. The reaction is generally quick and simple to perform springernature.com. For HPLC-UV/FD analysis of biogenic amines, this compound derivatives can be detected at wavelengths around 218 nm or 254 nm, with higher sensitivity often observed at lower wavelengths mdpi.com.
Capillary zone electrophoresis (CZE) with UV detection has also been optimized for the separation of dansyl-biogenic amine derivatives researchgate.net. This compound is considered an alternative derivatization reagent for CZE-UV because it produces UV-detectable derivatives, and its derivatives exhibit stability, aqueous solubility, high selectivity, and sensitivity researchgate.net.
Determination in Food and Biological Matrices (e.g., CSF, Urine, Blood, Tissue Lysates)
This compound derivatization methods are widely applied for the determination of biogenic amines and polyamines in diverse matrices, including food products and biological samples researchgate.netwho.intoup.comspringernature.com.
In food analysis, this compound derivatization coupled with HPLC-UV/FD has been used to analyze biogenic amines like methylamine (B109427), dimethylamine, ethylamine, β-phenylethylamine, isopentylamine, putrescine, cadaverine, histamine, tyramine, spermidine (B129725), and spermine (B22157) in samples such as fish-based and meat-based products oup.com. The method has shown good linearity and low detection limits oup.com. This compound is frequently used for the analysis of spermidine and spermine in food matrices who.int.
For biological matrices, this compound derivatization allows for the detection and quantitation of polyamines in samples including cerebrospinal fluid (CSF), urine, blood, and tissue lysates springernature.comnih.govresearchgate.net. This method can be used clinically for CSF and urine analysis springernature.com. A method involving this compound derivatization in solid-phase extraction cartridges followed by HPLC has been developed for determining polyamines in urine samples from healthy individuals and cancer patients nih.govrsc.org. This approach offers advantages such as improved analysis time and avoidance of high temperatures that could affect derivative stability nih.govrsc.org. The method demonstrated detection limits as low as 10 ng/mL for polyamines, which could be further improved by concentrating urine extracts nih.gov. This compound derivatization and HPLC have also been used for the analysis of unconjugated and acetylated polyamines in biological fluids and tissue samples, with detection limits between 50 and 150 fmol achieved researchgate.net.
This compound derivatization with LC/MS analysis has also been used to analyze changes in amine or phenol (B47542) containing metabolites, including dipeptides, in tissue samples like lung tumor and normal lung tissues nih.gov. This approach can increase metabolite detection sensitivity significantly and improve retention and separation on reversed-phase columns nih.gov.
Challenges and Optimization in Biogenic Amine Analysis
The analysis of biogenic amines presents several challenges due to their inherent properties, including low molecular weight, typically low concentrations in biological samples, limited absorption in the UV-Vis range, and lack of intrinsic fluorescence mjcce.org.mkmostwiedzy.pl. These characteristics can make direct detection and quantification difficult using standard analytical methods.
Chemical derivatization with this compound is a widely employed strategy to overcome these limitations mjcce.org.mkmostwiedzy.plresearchgate.net. The reaction of this compound with primary and secondary amines (and phenols) introduces a fluorescent and hydrophobic tag, which significantly enhances detection sensitivity across various platforms, including fluorescence detection, UV spectroscopy, and mass spectrometry mostwiedzy.plresearchgate.netacs.orgnih.gov. Furthermore, dansylation alters the chromatographic behavior of these polar compounds, improving their retention and separation on reversed-phase liquid chromatography (RPLC) columns acs.orgnih.gov.
Optimizing the derivatization procedure is crucial for achieving efficient labeling and reliable quantitative analysis of biogenic amines mjcce.org.mkmdpi.com. Key parameters requiring optimization include the concentration of this compound, the pH of the reaction medium, reaction time, and temperature mjcce.org.mkmdpi.com. For instance, studies optimizing the analysis of biogenic amines in wines using RP-HPLC-DAD found optimal derivatization conditions to be 10 mg/mL this compound, pH 9, and a reaction time of 1 hour at 60 °C mjcce.org.mk. Another study focusing on biogenic amines in Lycium barbarum determined optimal conditions as 5 mg/mL this compound, 45 minutes at 60 °C, and an alkaline pH mdpi.com. It is important to note that excess this compound can potentially interfere with UV measurements, particularly when analyzing samples with low analyte concentrations researchgate.net. Effective sample preparation, including appropriate extraction methods and removal of interfering substances, is also vital for accurate biogenic amine analysis mdpi.com.
The use of differential isotope labeling with 12C- and 13C-dansyl chloride has further advanced the quantitative analysis of biogenic amines, enabling precise relative and absolute quantification acs.orgnih.govspringernature.comnih.gov.
Metabolite Profiling and Quantification
This compound plays a significant role in metabolite profiling and quantification, particularly for the submetabolome containing amine and phenolic hydroxyl groups acs.orgnih.govspringernature.comnih.govresearchgate.net. Dansylation is a key step in quantitative metabolomic workflows, offering substantial advantages in LC-MS analysis. The derivatization process leads to a significant enhancement in electrospray ionization (ESI) signal, typically by 1-3 orders of magnitude, which greatly improves the detectability of metabolites acs.orgnih.gov. Moreover, the addition of the hydrophobic dansyl group modifies the chromatographic properties of polar and ionic metabolites, allowing for their effective retention and separation on reversed-phase columns, which is often challenging for their underivatized counterparts acs.orgnih.gov.
Differential isotope labeling using 12C- and 13C-dansyl chloride is a powerful technique for accurate and precise quantitative metabolome profiling acs.orgnih.govspringernature.comnih.gov. This approach involves labeling comparative samples with the light and heavy isotopic forms of the reagent, mixing the labeled samples, and analyzing the mixture by LC-MS. The ratio of the peak intensities of the isotopic pairs provides quantitative information about the metabolites.
Sample amount normalization is an essential consideration in quantitative metabolomics due to inherent variations in the total metabolite concentration across different samples researchgate.netresearchgate.netacs.org. A method based on dansylation labeling of the amine and phenol submetabolome followed by UV absorbance measurement can be used for sample normalization researchgate.netresearchgate.net. A calibration curve prepared using a mixture of dansyl-labeled amino acid standards can help determine the total concentration of labeled metabolites in a sample, allowing for adjustment of sample volumes to ensure equal amounts are used for comparative analysis researchgate.netresearchgate.net.
Identification of Polar Urinary Metabolites
This compound derivatization, coupled with tandem mass spectrometry (MS/MS), has proven to be a valuable technique for the identification of polar metabolites in urine nih.gov. Polar metabolites often pose analytical challenges due to their low retention on reversed-phase columns and sometimes poor ionization efficiency in mass spectrometry. Dansylation addresses these issues by increasing the hydrophobicity of the metabolites and making them more amenable to ionization, thereby improving sensitivity in MS/MS analysis nih.gov.
This approach has been successfully applied to characterize polar urinary metabolites, including benzyl (B1604629) amine derivatives resulting from drug metabolism nih.govnih.gov. The derivatization step facilitates the analysis of these compounds, which might otherwise be difficult to detect and identify using conventional MS techniques nih.gov. Dansylation labeling generally improves the liquid chromatography behavior and enhances the sensitivity for analyzing selected sub-metabolomes, including polar and ionic species found in urine acs.orgupf.edu. Differential 12C2-/13C2-dansylation labeling combined with LC-MS/MS has been specifically applied for the targeted quantification of amine- and phenol-containing metabolites in urine samples nih.gov. This quantitative approach has been used in studies to identify potential biomarkers, revealing significant differences in the concentrations of metabolites such as o-phosphoethanolamine and uridine (B1682114) between different sample groups, for example, bladder cancer and non-cancer groups researchgate.net.
Analysis of Amine and Phenol Group Containing Metabolites
This compound is a highly selective derivatizing agent that primarily reacts with compounds containing primary amine, secondary amine, or phenolic hydroxyl functional groups acs.orgnih.govspringernature.comnih.govresearchgate.netnih.gov. This reactivity makes it particularly useful for targeting a broad spectrum of metabolites within this chemical class, including various amino acids, biogenic amines, and phenols mostwiedzy.placs.orgnih.govnih.govresearchgate.net.
Quantitative profiling of these metabolite groups is effectively achieved using differential isotope labeling with 12C- and 13C-dansyl chloride acs.orgnih.govspringernature.comnih.gov. This method allows for the simultaneous analysis of multiple samples and accurate relative quantification of hundreds or even thousands of amine- and phenol-containing metabolites springernature.comnih.gov. To aid in the identification and absolute quantification of these dansyl-labeled metabolites in biological samples, a standard library comprising 121 known amines and phenols has been developed acs.orgnih.govresearchgate.net. This library facilitates MS-based identification by matching accurate mass and retention time, and in some cases, MS/MS fragmentation patterns acs.orgresearchgate.net. Using this approach, the absolute concentrations of a large number of metabolites (e.g., 93 metabolites) have been determined in complex samples like human urine acs.orgnih.govresearchgate.net.
The derivatization process with this compound not only enhances ESI signal but also significantly improves the separation of these polar and ionic metabolites on reversed-phase liquid chromatography columns acs.orgnih.gov. This method has been successfully applied to analyze amine substances, including amino acids and dipeptides, in biological matrices such as plasma google.com and saliva nih.gov.
Profiling of Dipeptides
This compound derivatization is a valuable technique for the profiling and analysis of dipeptides, particularly when coupled with LC-MS d-nb.inforesearchgate.netresearchgate.net. The derivatization improves the retention of dipeptides on reversed-phase chromatographic columns and enhances their detection sensitivity d-nb.inforesearchgate.netresearchgate.net.
A typical derivatization protocol for dipeptides involves reacting the sample with this compound in a suitable buffer, such as borax (B76245) buffer, followed by quenching the reaction d-nb.info. This method, combined with ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), has enabled comprehensive profiling of dipeptides in complex biological samples, such as Baijiu Daqu researchgate.netresearchgate.net. Optimized derivatization conditions have demonstrated high efficiency in labeling dipeptide standards, with reported efficiencies exceeding 99.1% researchgate.netresearchgate.net. This has led to the detection of a large number of dipeptides in these complex matrices, with one study identifying 118 dipeptides in Baijiu Daqu researchgate.netresearchgate.net.
Dansylation coupled with LC-MS has also been applied to analyze dipeptides in other complex samples like Chinese liquors, leading to the identification and quantification of numerous dipeptides researchgate.net. Furthermore, a pseudo-targeted LC-MS/MS approach integrating this compound derivatization with a quantitative structure-retention relationship (QSRR) model has been developed for the quantification of dipeptides and amino acids. This integrated method enhances the robustness and utility of the analysis, even in the absence of commercial standards for every analyte mdpi.com. This compound derivatization has also been employed to monitor the levels of dipeptides and amino acids in cell culture media and intracellular extracts, providing insights into their uptake and metabolism d-nb.info.
| Compound Name | PubChem CID |
| This compound | 605-65-2 |
| Tryptamine | 1149 |
| Putrescine | 1045 |
| Histamine | 784 |
| Phenylethylamine | 1001 |
| Tyramine | 5640 |
| Cadaverine | 273 |
| Spermidine | 1103 |
| Spermine | 1104 |
| Benzylamine | 7815 |
| Dimethylamine | 635 |
| o-Phosphoethanolamine | 840 |
| Uridine | 6021 |
| 3-hydroxybenzo[a]pyrene | 20549 |
| Alanine | 605 |
| Tyrosine | 1153 |
| Proline | 145742 |
| Glycine | 750 |
| Ezlopitant | 160363 |
| 4-Hydroxyphenylpiperazine glucuronide | Not Available |
| 1,4-Dihydroxyphenyl glucuronide | Not Available |
| 1,4-Dihydroxyphenyl sulfate | Not Available |
| Phenylpiperazine | 7088 |
| Ezlopitant metabolite M1A | Not Available |
| Ezlopitant metabolite M1B | Not Available |
| Ezlopitant metabolite M4 | Not Available |
| Ezlopitant metabolite M16 | Not Available |
| Ezlopitant metabolite M12 | Not Available |
| Ezlopitant metabolite M14 | Not Available |
| Dipeptide AQ (Ala-Gln) | 71405 |
| Dipeptide AY (Ala-Tyr) | 441664 |
| Dipeptide AC-CA (Ala-Cys-Cys-Ala) | Not Available |
| Dipeptide AP (Ala-Pro) | 459439 |
| Dipeptide GY (Gly-Tyr) | 441679 |
| Dipeptide GQ (Gly-Gln) | 71413 |
| Dipeptide PY (Pro-Tyr) | 459475 |
Data Table: Optimized Dansylation Conditions for Biogenic Amines
| Analyte Source | This compound Concentration | pH | Reaction Time | Temperature | Detection Method | Reference |
| Wines | 10 mg/mL | 9 | 1 hour | 60 °C | RP-HPLC-DAD | mjcce.org.mk |
| Lycium barbarum | 5 mg/mL | Alkaline | 45 minutes | 60 °C | HPLC | mdpi.com |
Data Table: Performance Metrics for Dansyl-based Dipeptide Profiling
| Sample Matrix | Derivatization Efficiency (Dipeptide Standards) | Number of Dipeptides Detected | Linearity Range | LOD (pmol/mL or ng/mL) | Precision (RSD%) | Reference |
| Baijiu Daqu | >99.1% | 118 | 2–4 orders of magnitude | 1.1–53.4 pmol/mL | 1.2–19.9 | researchgate.netresearchgate.net |
| Chinese liquors | Not specified | 35 (32 quantified) | 2–3 orders of magnitude | <2.5 ng/mL | 2.2–19.5 | researchgate.net |
Advanced Methodologies and Novel Applications
Development of Fluorescent Sensors and Probes
The fluorescent properties of the dansyl moiety make it an attractive building block for designing sensors and probes that can detect specific analytes. rsc.orgtandfonline.com
Dansyl-Based Fluorescent Sensors for Metal Ion Detection (e.g., Hg²⁺, Cr(III), Fe(III))
Dansyl-based sensors have emerged as effective optical chemosensors for detecting toxic metal ions in environmental samples, such as mercury(II) (Hg²⁺), chromium(III) (Cr(III)), and iron(III) (Fe(III)). tandfonline.comnih.govresearchgate.net The interaction between the metal ion and the dansyl-fluorophore, often integrated with a specific recognition unit, leads to significant changes in the photophysical properties, enabling effective sensing. tandfonline.com
For instance, a fluorescent chemosensor based on a dansyl group functionalized magnetic nanomaterial has been developed for the sensitive and selective detection of Hg²⁺ in aqueous media. This sensor demonstrated high selectivity for Hg²⁺ over other metal ions and could detect concentrations as low as 10⁻⁸ M. researchgate.net Another study reported a dansyl-based sensor that showed a linear fluorescence quenching response to Hg²⁺ in a specific concentration range in acetonitrile:water solution. tandfonline.comresearchgate.net
Dansyl chloride has also been incorporated into fluorescent structures, such as one built on Cyclotriveratrylene, for the detection of Cr(III) and Fe(III) ions using spectrofluorimetric methods. nih.govresearchgate.net The interaction of this ligand with Cr(III) and Fe(III) ions resulted in quenching of the emission spectra. nih.govresearchgate.net
Fluorescent Probes for Specific Biomolecules (e.g., Cysteine)
Dansyl fluorophores are widely used for the modification of amino acids and peptides due to their high fluorescence quantum yields and large Stokes shifts. rsc.org While dansyl-based probes for metal ions are relatively common, the development of such probes for specific biomolecules like cysteine (Cys) is an active area of research. rsc.org
A novel fluorescent probe, DN-C, based on a dansyl chromophore, has been reported for the highly selective detection of cysteine. rsc.orgrsc.org This probe exhibits a "turn-on" fluorescence signal upon reaction with Cys, showing a significant enhancement in fluorescence intensity (nearly 28-fold). rsc.orgrsc.org The probe demonstrated high selectivity for Cys over other biologically relevant species and was successfully used for detecting Cys in living cells. rsc.org
Mechanism of Fluorescence Switching in Sensors (e.g., d-PeT)
The fluorescence switching mechanism in dansyl-based sensors often relies on processes like donor-excited photoinduced electron transfer (d-PeT). rsc.orgrsc.orgresearchgate.net In the case of the DN-C probe for cysteine, the mechanism involves modulating the d-PeT process from the excited dansyl fluorophore (the donor) to a strong electron-withdrawing group (the acceptor). rsc.orgrsc.orgresearchgate.net
In the probe's initial state, electron transfer from the dansyl group to an electron-withdrawing moiety, such as an acryloyl group, weakens or quenches the dansyl fluorescence, resulting in an "off" state. rsc.orgresearchgate.net Upon reaction with cysteine, the electron-withdrawing group is cleaved or modified, disrupting the d-PeT process. rsc.orgrsc.orgresearchgate.net This disruption restores the fluorescence of the dansyl group, leading to a "turn-on" signal. rsc.orgrsc.orgresearchgate.net Computational studies, such as those using density functional theory (DFT), can help verify this hypothesis by calculating the energy levels involved in the electron transfer. rsc.orgresearchgate.net
Derivatization for Enhanced Mass Spectrometry Sensitivity
Chemical derivatization is a valuable technique for improving the ionization characteristics and thus the mass spectral sensitivity of analytes that are poorly or non-ionizable in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netacs.org this compound has been widely used for this purpose, particularly for phenols and amines, due to the introduction of a dimethylamino moiety that facilitates ionization. nih.govresearchgate.net In recent years, dansylation has proven useful in metabolite profiling, yielding more hydrophobic, readily ionizable derivatives that are more sensitive for LC-MS analysis. nih.gov
Dansylation of Unactivated Alcohols
While dansylation has been common for phenols and amines, its application to unactivated alcohols was less explored. nih.govresearchgate.netacs.orgnih.gov A new method has been developed for the dansylation of unactivated alcohols to improve their mass spectral sensitivity for LC-MS detection. nih.govresearchgate.netacs.orgnih.gov This method involves incubating the alcohol with excess this compound in the presence of catalysts like 4-(dimethylamino)-pyridine (DMAP) and N,N-diisopropylethylamine in an appropriate solvent like dichloromethane, typically at elevated temperatures. nih.govresearchgate.netacs.org The reaction can yield dansylated derivatives with high efficiency. nih.govresearchgate.netacs.org
The versatility of this method has been demonstrated by successfully dansylating various lipid compounds containing hydroxyl groups, with the derivatives detected by LC-MS/MS in positive ion mode. nih.govresearchgate.netnih.gov This dansylation method has been shown to significantly enhance the MS detection sensitivity of many alcohols, in some cases increasing the signal by orders of magnitude compared to analysis without derivatization. nih.govacs.orgnih.gov Even for compounds with carboxyl groups that are typically detected in negative ion mode, dansylation can increase detection sensitivity in positive ion mode. nih.govacs.org
Quantitative Determination of Cytochrome P450 Oxidation Products
Dansylation is a potential method for enhancing the detection sensitivity of LC-MS analysis of unactivated alcohols, which is particularly helpful for identifying new cytochrome P450 (P450) reaction products in tissue extracts and for quantifying target molecules in complex biological mixtures. nih.govresearchgate.netacs.orgnih.gov
A typical application of this dansylation method is the identification of new P450 oxidation products in tissue extracts with improved mass spectra of alcohols. nih.gov For example, the method has been applied to characterize the P450 7A1 oxidation product, 7α-hydroxycholesterol, in human liver extracts using an LC-MS metabolomics/isotopic labeling approach. nih.govresearchgate.netacs.orgnih.gov The dansylated derivative of the product showed a significantly increased signal compared to previous methods. nih.govresearchgate.netacs.orgnih.gov
Furthermore, dansylation can be applied to the quantitative determination of individual molecules in biological samples and for measuring P450 enzyme activity. nih.govresearchgate.netacs.org Quantitation of compounds like testosterone (B1683101) in human liver extracts has been performed using this dansylation method, demonstrating good linearity of standard curves. nih.govresearchgate.netacs.orgnih.gov Dansylation has been shown to increase the sensitivity of detection for certain P450 metabolites, such as 4-hydroxy mephenytoin, by a considerable fold. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11801 |
| Cysteine | 5862 |
| Mercury(II) ion | 24085, 20228382, 3084029, 2775250 |
| Chromium(III) ion | 27668, 23976, 6452300 |
| Iron(III) ion | 26037, 23977 |
| Cholesterol | 5997 |
| 4-(dimethylamino)-pyridine (DMAP) | 7961 |
| N,N-diisopropylethylamine | 7903 |
| 7α-hydroxycholesterol | 6917128 |
| Testosterone | 6013 |
| 4-hydroxy mephenytoin | 32815 |
| Cyclotriveratrylene | 133273 |
| Acryloyl chloride | 6488 |
| 3-aminophenol | 6137 |
| Estrone (B1671321) | 5870 |
| 12-OH dodecanoic acid | 18028 |
| 3-OH palmitic acid | 13976 |
| Deoxycholic acid | 5752 |
Interactive Data Tables
Based on the text, here is a representation of data regarding the sensitivity enhancement of unactivated alcohols after dansylation for MS detection.
Table 1: Sensitivity Improvement of Dansylated Unactivated Alcohols by LC-MS/MS
| Compound | Detection Sensitivity Improvement (Fold) |
| Vitamin A | Not detectable without dansylation, readily analyzed after derivatization. nih.gov |
| 12-OH dodecanoic acid | 2- to 25-fold increase nih.govacs.org |
| 3-OH palmitic acid | 2- to 25-fold increase nih.govacs.org |
| Deoxycholic acid | 2- to 25-fold increase nih.govacs.org |
| 7α-hydroxycholesterol | 10³-fold increase compared to previous method nih.govresearchgate.netacs.orgnih.gov |
| 4-hydroxy mephenytoin | 100-200 fold increase researchgate.net |
Note: The exact fold increase for Vitamin A is not specified as a numerical value in the source, but its detection became readily possible after derivatization.
High-Sensitivity Profiling of Diverse Amine Substances in Plasma
This compound derivatization has proven effective for the high-sensitivity profiling of diverse amine substances in biological matrices like plasma. The reaction with primary and secondary amines increases their retention in reversed-phase chromatography and improves ionization efficiency in mass spectrometry, thereby enhancing quantitative accuracy and detection sensitivity google.comresearchgate.net. This method can cover a wide range of amine metabolites, including amino acids, their methylated and acetylated products, and dipeptides google.com. One method using this compound derivatization coupled with liquid chromatography-mass spectrometry was able to detect 113 amine substances in 100 μL of plasma samples, providing comprehensive profile information of amine metabolites google.com. Another method utilizing HPLC with fluorescence detection after this compound derivatization allowed for the simultaneous determination of ten biogenic amines in rat plasma with satisfactory validation results researchgate.net. The limits of detection (LODs) and quantification (LOQs) for these biogenic amines in rat plasma ranged from 0.3-75.0 ng/mL and 1.0-250.0 ng/mL, respectively researchgate.net.
Applications in Clinical and Environmental Analysis
This compound is extensively used in both clinical and environmental analysis due to its ability to form fluorescent derivatives with various compounds, enabling sensitive detection and quantification.
Detection and Quantification of Pollutants
Dansylation is employed as a chemical derivatization method to enhance the detection and quantification of organic pollutants in environmental water samples, particularly those containing amine, hydroxyl, and carboxyl groups researchgate.net. This approach improves both liquid chromatography retention and mass spectrometry ionization researchgate.net. Studies have shown that this compound and dansyl hydrazine (B178648) can label a significant percentage of such compounds, facilitating non-targeted LC-MS analysis researchgate.net. This compound derivatives of estrogens, for instance, have shown significantly increased signal intensities (one or two orders of magnitude greater) compared to underivatized standards in LC/MS analysis of water samples nih.gov. While effective for clean samples like drinking water, the influence of complex environmental matrices such as river water and sewage treatment plant effluents can suppress signals when using electrospray ionization nih.gov. A strategy based on this compound derivatization combined with in-source fragmentation during high-resolution mass spectrometry has been developed to screen for bisphenol chemicals in complex environmental samples, enhancing detection sensitivity by one to more than four orders of magnitude acs.org.
Analysis of Ammonia (B1221849) and Methylamine (B109427) in Nitrogenase Assays
This compound precolumn derivatization is a developed method for the high-performance liquid chromatography analysis of ammonia (NH3) and methylamine (CH3NH2) produced in nitrogenase assays nih.govresearchgate.net. This method is rapid and sensitive nih.govresearchgate.net. The derivatization products of NH3 and CH3NH2 are stable, allowing for analysis after incubation nih.gov. Separation is achieved using reversed-phase HPLC with fluorometric detection nih.gov. The sensitivity for NH3 is limited by background NH3 in reagents, typically around 0.02 nmol, while methylamine sensitivity is an order of magnitude greater nih.gov. The detector response is linear for both products up to at least 2.4 nmol nih.gov. A UPLC-MS method using this compound derivatization has also been developed for the sensitive and accurate determination of aqueous ammonia at sub-micromolar concentrations with isotopic selectivity osti.govacs.org. This method allows for monitoring ambient ammonia and is less susceptible to interference from ambient contamination when analyzing isotopically labeled ammonia acs.org.
Measurement of Serum Estrogens
This compound is a commonly used derivatization reagent for the measurement of estrogens, including 17β-estradiol (E2), estrone (E1), and estriol (B74026) (E3), in serum and plasma samples using techniques like LC-MS/MS eneuro.orgmdpi.comsemanticscholar.orgthermofisher.comoup.com. Dansylation significantly improves the sensitivity and chromatographic separation of estrogens mdpi.com. Signal intensities for estrone, estradiol, and estriol have been shown to improve significantly after dansylation, with enhancements in signal-to-noise ratios mdpi.com. For instance, enhancements of 23, 16, and 11 times were observed for estrone, estradiol, and estriol, respectively, in one study mdpi.com. Limits of quantification in human serum/plasma using this compound derivatization and LC-MS/MS have been reported in the range of 0.38–1.18 ng/mL for various estrogens mdpi.com. Another method reported LOQs in the range of 5.3-71.1 pg/mL in human serum for fifteen estrogens and metabolites semanticscholar.org. While effective, it's noted that with this compound, the product ions may not always be analyte-specific as they can be solely produced from the dansyl moiety eneuro.org.
Quantitative Techniques for Desquamation Measurement
The this compound fluorescence method is a technique used for measuring stratum corneum renewal and desquamation drugfuture.comresearchgate.netnih.govscconline.org. The method involves applying this compound to the skin, and the rate of disappearance of the fluorescence is used to assess the rate of desquamation researchgate.netnih.gov. Quantitative assessment can be performed using a fluorescence comparator or imaging techniques researchgate.netnih.govscconline.org. This technique provides an objective way to study cell turnover and can detect alterations in the rate of cell renewal researchgate.netnih.govscconline.org. It has been used to study regional and age variations in desquamation and the effects of topical treatments researchgate.netulab360.com. Compared to conventional methods, the this compound fluorescence method, especially with instrumental measurement, can be more accurate, faster, and less expensive scconline.org.
Pharmaceutical Analysis (e.g., Vibegron, Midodrine Hydrochloride)
This compound is utilized as a fluorogenic reagent for the analysis of various pharmaceutical drugs containing primary or secondary amine groups researchgate.netresearchgate.net.
For Vibegron, a novel spectrofluorimetric method has been developed for its quantification in pharmaceutical formulations and human plasma using this compound derivatization researchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.ua. Vibegron is non-fluorescent, and the reaction with this compound yields a highly fluorescent derivative nih.govresearchgate.net. The method involves reacting the drug with this compound at a specific pH, resulting in a fluorescent product that can be measured spectrofluorimetrically nih.govresearchgate.net. This approach offers high sensitivity, with a reported linearity range of 20.0-400.0 ng/mL and a minimum detectability of 3.6 ng/mL in one study nih.govresearchgate.net. The method has shown good capability in assaying marketed dosage forms without excipient interference and has potential for quantifying Vibegron in spiked human plasma for bioavailability studies nih.govresearchgate.net.
This compound has also been used to establish a sensitive spectrofluorimetric method for the estimation of Midodrine hydrochloride researchgate.netorcid.orgrsc.orgresearchgate.net. Midodrine hydrochloride contains a primary amine moiety that reacts with this compound to form a highly fluorescent product rsc.orgresearchgate.net. The method involves the reaction in an aqueous medium, extraction of the fluorescent product, and measurement of its emission rsc.orgresearchgate.net. This approach demonstrates high sensitivity and linearity over a specific concentration range rsc.orgresearchgate.net. For Midodrine hydrochloride, a linearity range of 0.1 to 3 μg/mL has been reported, with lower limits of detection and quantitation of 29 and 88 ng/mL, respectively rsc.orgresearchgate.net. The method has been successfully applied for the analysis of Midodrine hydrochloride in tablet formulations rsc.orgresearchgate.net.
Emerging Research Directions for this compound
Recent advancements demonstrate the expanding utility of this compound and its derivatives in various research areas. These include applications in environmental sensing, where dansyl derivatives can be used to detect and quantify pollutants. chemimpex.comunl.pt Furthermore, dansyl compounds are being explored in the development of biosensors and drug delivery systems, leveraging their fluorescent properties for detection and tracking. chemimpex.com The application of this compound in analyzing metabolites has also been reported, showcasing its continued relevance in biochemical studies. nih.gov
Studying Protein Conformational Changes
This compound is a valuable tool for investigating protein structure and dynamics, including conformational changes. Its ability to form stable fluorescent conjugates with amino groups allows researchers to probe the local environment and dynamics of proteins. scientificlabs.iesigmaaldrich.comnih.gov Techniques such as native mass spectrometry and ion mobility mass spectrometry, in conjunction with dansyl labeling, have been employed to study the impact of dansylation on protein fold, stability, and interactions. mdpi.comresearchgate.net
Studies on model proteins like myoglobin (B1173299) and alcohol dehydrogenase have demonstrated the utility of this compound as a covalent probe to study protein structure and dynamics under native conditions. mdpi.comresearchgate.net These studies have shown that while labeling efficiency can increase with reaction time, it does not necessarily cause unfolding or significant conformational changes to these model systems. researchgate.net Dansyl-modified calmodulin (D-CaM) serves as another example, enabling sensitive, real-time fluorescence measurements that provide insights into the dynamics of molecular interactions and ligand binding, aiding in discerning conformational changes resulting from interactions with Ca2+, peptides, or proteins. nih.gov
Development of New Dansyl Derivatives and Their Properties
The synthesis and characterization of novel dansyl derivatives are active areas of research, leading to compounds with tailored properties for specific applications. These derivatives often exhibit interesting photophysical characteristics such as solvatochromism, where their fluorescence properties change with solvent polarity. unl.ptchemrxiv.orgbohrium.comresearchgate.net Aggregation-induced emission (AIE) is another property observed in some new dansyl derivatives, where fluorescence increases upon aggregation. unl.ptbohrium.comresearchgate.net
Furthermore, novel dansyl derivatives are being developed as chemosensors with selectivity towards specific analytes, including metal ions like Cu2+ and Hg2+, and exhibiting pH sensitivity. unl.ptchemrxiv.orgbohrium.comresearchgate.netresearchgate.netnih.govrsc.org For instance, recent work has focused on dansyl-derived chemosensors containing thioether or disulfide bridges for detecting metal ions and exploring disulfide-cleavage-triggered applications. researchgate.netrsc.org The synthesis of fluorescent dansyl derivatives that can act as pro-fluorescent free radicals is also being explored. nih.gov These advancements highlight the versatility of the dansyl core structure for creating probes with diverse sensing capabilities.
Research findings on new dansyl derivatives often include detailed photophysical data in various solvents. For example, studies on novel bis-dansyl derivatives have investigated their fluorescence emission and quantum yields in different solvents, revealing solvatofluorochromic behavior. chemrxiv.org
Applications in Cell Biology Studies (e.g., Cellular Uptake and Localization)
This compound and its derivatives are valuable tools in cell biology for studying cellular processes such as uptake and localization of molecules. Their fluorescent nature allows for visualization and tracking within living cells using techniques like fluorescence microscopy and cell imaging. chemimpex.comnih.govrsc.orgnih.gov
Dansyl labeling has been applied to investigate the cellular uptake and compartmentalization of specific molecules. For instance, a fluorescent derivative of trehalose (B1683222) with two dansyl groups (dansyl acetyl trehalose, DAT) has been synthesized and successfully used to detect trehalose uptake and localization in human intestinal cell lines, showing sequestration in vesicles and colocalization with lipid droplets. nih.gov
Dansyl-conjugated probes have also been designed to study the cellular uptake and localization of drugs, such as polymyxins, in renal tubular cells. nih.gov These studies involve incorporating a dansyl fluorophore into the drug structure to visualize its distribution within the cells and gain insights into mechanisms like nephrotoxicity. nih.gov
Q & A
Basic: What are the primary applications of Dansyl chloride in protein and amino acid analysis?
This compound (DNSCl) is widely used to label primary amines (e.g., N-terminal amino acids) and hydroxyl/carboxylic acid groups, forming stable fluorescent sulfonamide adducts. This enables sensitive detection via reverse-phase HPLC or fluorescence microscopy. It is particularly valuable for N-terminal sequencing of polypeptides and analyzing post-translational modifications due to its high quantum yield (blue-green fluorescence at 518 nm upon 372 nm excitation) . Methodologically, reactions are typically conducted in anhydrous acetone at pH 9–10 to enhance nucleophilic attack by amine groups .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
This compound is corrosive (Category 1A skin irritant) and moisture-sensitive. Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Seal containers tightly and store at -20°C in amber glass vials to avoid hydrolysis .
- Ventilation : Use fume hoods with local exhaust systems to mitigate inhalation risks (H314 hazard) .
- Spill Management : Neutralize spills with dry sand or inert absorbents; avoid water to prevent HCl release .
Advanced: How can reaction conditions be optimized to improve labeling efficiency in heterogeneous protein samples?
Labeling efficiency depends on pH, solvent polarity, and competing nucleophiles:
- pH Control : Maintain pH 9–10 using borate or phosphate buffers to deprotonate amines while minimizing hydrolysis .
- Solvent Selection : Use anhydrous acetone or dimethylformamide (DMF) to solubilize DNSCl and reduce side reactions with water .
- Competing Groups : Pre-block hydroxyl/carboxylic groups (e.g., with acetic anhydride) to enhance N-terminal specificity .
- Quantitative Monitoring : Track reaction progress via fluorescence spectroscopy (λex/λem = 372/518 nm) .
Advanced: How can fluorescence quenching or interference be mitigated in complex biological matrices?
Quenching often arises from collisional interactions with polar solvents or heavy atoms. Strategies include:
- Matrix Simplification : Pre-purify samples via size-exclusion chromatography to remove contaminants like detergents .
- Solvent Optimization : Use low-polarity solvents (e.g., dioxane) to minimize dipole-dipole interactions .
- Temperature Control : Conduct assays at 4°C to reduce dynamic quenching from molecular collisions .
- Internal Standards : Co-label with non-overlapping fluorophores (e.g., FITC, λem = 529 nm) for signal normalization .
Advanced: How should researchers address inconsistencies in this compound labeling results?
Inconsistencies may stem from hydrolysis, competing reactions, or improper storage:
- Hydrolysis Checks : Verify DNSCl purity via TLC (Rf = 0.6 in chloroform:methanol 9:1) before use .
- Moisture Control : Use molecular sieves in reaction mixtures and argon blankets to exclude atmospheric moisture .
- Storage Validation : Monitor storage temperature (-20°C) and container integrity; discard hydrolyzed batches (yellow-brown discoloration) .
- Cross-Validation : Compare results with alternative methods (e.g., Edman degradation) to confirm labeling specificity .
Basic: What spectroscopic parameters are essential for detecting this compound-labeled biomolecules?
Key parameters include:
- Excitation/Emission : λex = 372 nm, λem = 518 nm (adjust slit widths to 5 nm for sensitivity) .
- Solvent Compatibility : Avoid solvents with absorbance <300 nm (e.g., TRIS) to prevent interference .
- Quantification : Use calibration curves with dansylated glycine standards (0.1–10 µM range) .
Advanced: How does this compound compare to modern fluorophores like FITC or TRITC in protein labeling?
Basic: What disposal protocols are recommended for this compound waste?
- Liquid Waste : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
- Solid Waste : Incinerate in EPA-approved facilities at >1200°C to degrade sulfonamide byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
